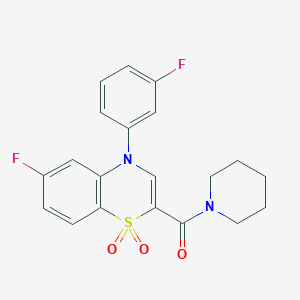

6-fluoro-4-(3-fluorophenyl)-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione

Description

This compound belongs to the 1λ⁶,4-benzothiazine-1,1-dione class, characterized by a sulfur-containing heterocyclic core. Its structure features a 6-fluoro substituent on the benzothiazine ring, a 3-fluorophenyl group at position 4, and a piperidine-1-carbonyl moiety at position 2. Though pharmacological data are unavailable in the provided evidence, its structural features suggest relevance in drug discovery, particularly for targets requiring lipophilic and electron-deficient scaffolds .

Properties

IUPAC Name |

[6-fluoro-4-(3-fluorophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-piperidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18F2N2O3S/c21-14-5-4-6-16(11-14)24-13-19(20(25)23-9-2-1-3-10-23)28(26,27)18-8-7-15(22)12-17(18)24/h4-8,11-13H,1-3,9-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEBQWELKSFXHHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC(=CC=C4)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18F2N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

F3406-1904, also known as 6-fluoro-4-(3-fluorophenyl)-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione, is a novel small-molecule arenaviruse inhibitor. Its primary target is the Lymphocytic choriomeningitis virus (LCMV), a type of arenavirus.

Mode of Action

F3406-1904 exhibits strong anti-LCMV activity by inhibiting the virus’s entry into cells. It specifically interferes with the pH-dependent fusion in the endosome compartment that is mediated by the LCMV glycoprotein GP2. This interference prevents the virus from entering the host cell and replicating, thereby inhibiting its activity.

Biochemical Pathways

It is known that the compound interferes with the virus’s entry into cells, which is a crucial step in the viral replication cycle. By blocking this step, F3406-1904 disrupts the virus’s life cycle and prevents it from spreading within the host.

Result of Action

The primary result of F3406-1904’s action is the inhibition of LCMV activity. By preventing the virus from entering host cells, the compound effectively stops the virus from replicating and spreading. This can help to control the infection and reduce the severity of symptoms in individuals infected with LCMV.

Action Environment

The efficacy and stability of F3406-1904 may be influenced by various environmental factors, such as pH levels and temperature. For instance, the compound’s mechanism of action involves interfering with pH-dependent fusion in the endosome compartment. Therefore, changes in pH levels could potentially affect its efficacy.

Biological Activity

Chemical Identity and Structure

6-Fluoro-4-(3-fluorophenyl)-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione is a synthetic compound characterized by its unique benzothiazine core structure, which is modified with fluorinated phenyl and piperidine groups. The presence of fluorine atoms is significant as it often enhances the biological activity of organic compounds.

The biological activity of this compound has been linked to its ability to modulate various enzymatic pathways, particularly those involving protein kinases. Protein kinases play crucial roles in cellular signaling, affecting processes such as cell proliferation and apoptosis. The modulation of these pathways can lead to significant therapeutic effects, particularly in cancer treatment.

Anticancer Properties

Research indicates that compounds with similar structures to this compound exhibit notable anticancer properties. For instance, studies have shown that fluorinated derivatives can inhibit the growth of various cancer cell lines by inducing cytotoxic effects and promoting apoptosis.

Table 1: Summary of Anticancer Activity

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| 8h (KCP10068F) | A549 (lung cancer) | 5.9 | CaV3.2 channel blockade |

| 8g (KCP10067F) | Not specified | N/A | Anti-inflammatory action |

Antibacterial Activity

In addition to its anticancer potential, the compound may exhibit antibacterial activity against Gram-positive bacteria. A study on structurally related thiosemicarbazides revealed that specific modifications at the aryl position significantly influenced their antibacterial potency. This suggests that similar modifications in the benzothiazine structure could enhance its antibacterial properties.

Table 2: Antibacterial Activity of Related Compounds

| Compound | Bacteria Tested | MIC (µg/mL) | Notes |

|---|---|---|---|

| 15a | S. aureus (MSSA) | 7.82 | Effective against clinical isolates |

| 16b | Bacillus cereus | 15.63 | Comparable to standard antibiotics |

Pharmacokinetics and Toxicology

The pharmacokinetic profile of fluorinated compounds often shows improved metabolic stability compared to their non-fluorinated counterparts. This stability can be attributed to reduced metabolic degradation in liver microsomes, enhancing bioavailability and therapeutic efficacy.

Case Studies

Several case studies have investigated the biological activity of similar compounds:

- Study on Fluorobenzoylthiosemicarbazides : This study demonstrated that fluorinated derivatives exhibited potent antibacterial activity against Staphylococcus aureus, with MIC values indicating effective inhibition at low concentrations .

- Evaluation of Cytotoxic Effects : A compound structurally similar to the target compound showed significant cytotoxicity in lung cancer cells, suggesting potential for development as an anticancer agent .

- Mechanistic Insights : Research has revealed that modifications to the piperidine moiety can influence both the potency and selectivity of the compound against various cancer cell lines .

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C₁₉H₁₈ClFN₂O₂S

Molecular Weight : Approximately 366.88 g/mol

IUPAC Name : 6-fluoro-4-(3-fluorophenyl)-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione

CAS Number : 1251614-36-4

The compound features a benzothiazine core, which is known for its diverse biological activities. The presence of fluorine and piperidine groups enhances its lipophilicity and binding affinity to biological targets.

Chemistry

In the realm of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows it to act as a reagent in various organic reactions, facilitating the development of new compounds with potential applications in medicinal chemistry.

Biology

Research has indicated that this compound exhibits biological activity that warrants further investigation. Notable areas include:

- Antimicrobial Activity : Studies have shown that benzothiazine derivatives can exhibit significant antimicrobial properties.

- Anticancer Properties : The compound has been evaluated for its ability to inhibit cancer cell proliferation in various human cancer cell lines.

Medicine

In medicinal applications, this compound is being explored for its potential as a therapeutic agent . Research indicates that it may possess properties suitable for treating conditions such as cancer and inflammation through mechanisms such as:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways.

- Receptor Modulation : It can interact with cellular receptors to influence critical signaling pathways.

Industry

In industrial applications, the unique chemical properties of this compound can be utilized in the development of new materials or chemical processes. Its reactivity makes it a candidate for creating innovative products in various sectors.

Case Studies and Research Findings

Recent studies have highlighted the biological effects of this compound:

Antitumor Activity

A study evaluated the anticancer properties of benzothiazole derivatives, including this compound. It demonstrated significant inhibition of cell proliferation in human cancer cell lines such as A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer). The results indicated that at concentrations of 1, 2, and 4 μM, it promoted apoptosis and arrested the cell cycle in these cancer cells.

Anti-inflammatory Effects

Research also suggests potential anti-inflammatory effects through inhibition of inflammatory pathways. This could position the compound as a candidate for treating inflammatory diseases.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The following table summarizes key structural differences and similarities between the target compound and its analogs:

Key Observations

Substituent Effects

- Fluoro vs. Chloro at Position 6 : The target compound’s 6-fluoro group reduces molecular weight (~16.5 g/mol) compared to its chloro analog (). Fluorine’s smaller atomic radius and higher electronegativity may improve metabolic stability and membrane permeability relative to chlorine .

- Phenyl Ring Modifications: The 3-fluorophenyl group in the target compound contrasts with methoxy () or sulfanyl-benzyl () substituents.

Heterocyclic Amine Differences

- Piperidine vs. Pyrrolidine : Piperidine (6-membered ring) offers greater conformational flexibility and basicity compared to pyrrolidine (5-membered), which may influence target engagement and solubility. For example, piperidine’s larger ring could enhance interactions with hydrophobic pockets in enzymes or receptors .

Physicochemical Properties

- The 3,4-dimethoxyphenyl group () further elevates hydrophobicity, which might limit aqueous solubility .

- Molecular Weight : The sulfanyl-containing compound () has the lowest molecular weight (355.84 g/mol), making it more favorable for drug-likeness criteria (e.g., Lipinski’s rules) compared to analogs exceeding 400 g/mol .

Research Implications and Limitations

The provided evidence lacks pharmacological data, restricting comparisons to structural and physicochemical aspects. However, the commercial availability of these compounds (e.g., Life Chemicals’ catalog) suggests their utility in high-throughput screening or structure-activity relationship (SAR) studies . Future research should prioritize crystallographic analyses (e.g., using SHELX software for structural refinement) and in vitro assays to elucidate biological activities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.